molecular formula C6H3ClFNO B1316641 2-Fluoropyridine-5-carbonyl chloride CAS No. 65352-94-5

2-Fluoropyridine-5-carbonyl chloride

Cat. No. B1316641
CAS RN: 65352-94-5
M. Wt: 159.54 g/mol
InChI Key: IPOCOANFUVSCLZ-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

The title compound was prepared using 6-chloropyridine-3-carbonyl chloride (Intermediate 22, step a) in place of 6-fluoropyridine-3-carbonyl chloride according to the procedure described for Intermediate 21, step b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8](Cl)=[O:9])=[CH:4][CH:3]=1.ClC1C=CC(C(C2N(C)C=NC=2)=O)=CN=1.FC1N=CC(C(Cl)=O)=CC=1.FC1N=CC([C:43]([N:45]([O:47][CH3:48])C)=O)=CC=1>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([N:45]([O:47][CH3:48])[CH3:43])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)C(=O)Cl
Step Two
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(=O)C1=CN=CN1C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=N1)C(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=N1)C(=O)N(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.